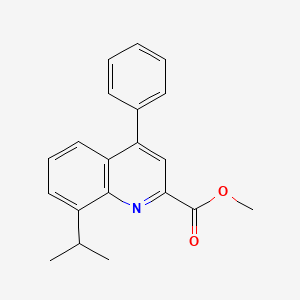
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the use of microwave-assisted, solvent-free, multi-component reactions. For instance, a reaction involving substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid has been developed . This method is efficient and environmentally friendly, aligning with the principles of green chemistry.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods. Techniques such as microwave irradiation, the use of recyclable catalysts, and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
科学研究应用
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like histone deacetylases, which play a role in gene expression and cancer progression . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of these enzymes, leading to their inhibition and subsequent biological effects .
相似化合物的比较
Similar Compounds
- 8-methyl-2-phenylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid derivatives
Uniqueness
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate stands out due to its unique isopropyl and methyl ester groups, which may enhance its biological activity and chemical stability compared to other quinoline derivatives . These structural features contribute to its potential as a versatile compound in various scientific research applications.
属性
分子式 |
C20H19NO2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
methyl 4-phenyl-8-propan-2-ylquinoline-2-carboxylate |
InChI |
InChI=1S/C20H19NO2/c1-13(2)15-10-7-11-16-17(14-8-5-4-6-9-14)12-18(20(22)23-3)21-19(15)16/h4-13H,1-3H3 |
InChI 键 |
KMZXMHQNOPTBEX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















